molecular formula C5H9F2N3O B13342804 (Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13342804
M. Wt: 165.14 g/mol
InChI Key: GFMLZVCLZVZPHC-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-difluoroazetidine with hydroxylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoro groups enhances its binding affinity and specificity towards certain targets. Additionally, the hydroxyacetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluoroazetidin-1-yl)-N-hydroxyacetimidamide stands out due to its unique combination of difluoro and hydroxyacetimidamide groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C5H9F2N3O

Molecular Weight

165.14 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C5H9F2N3O/c6-5(7)2-10(3-5)1-4(8)9-11/h11H,1-3H2,(H2,8,9)

InChI Key

GFMLZVCLZVZPHC-UHFFFAOYSA-N

Isomeric SMILES

C1C(CN1C/C(=N/O)/N)(F)F

Canonical SMILES

C1C(CN1CC(=NO)N)(F)F

Origin of Product

United States

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